

N-Boc-2-methoxypyrrolidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tert-butyl 2-methoxypyrrolidine-1-carboxylate*

Cat. No.: *B122078*

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For immediate release: An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and handling of N-Boc-2-methoxypyrrolidine.

Core Compound Data

N-Boc-2-methoxypyrrolidine, systematically named **tert-butyl 2-methoxypyrrolidine-1-carboxylate**, is a valuable pyrrolidine derivative used as a building block in organic synthesis, particularly within the pharmaceutical industry for the development of new therapeutic agents. [1] Its structure incorporates a pyrrolidine ring with a methoxy group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Quantitative Data Summary

The key chemical and physical properties of N-Boc-2-methoxypyrrolidine are summarized in the table below for easy reference.

Property	Value
CAS Number	144688-69-7[1]
Molecular Formula	C ₁₀ H ₁₉ NO ₃ [1]
Molecular Weight	201.26 g/mol [1]
Boiling Point	253.9°C at 760 mmHg[1][2]
Density	1.04 g/cm ³ [1][3]
Refractive Index	1.47[1]
Flash Point	107.3°C[1]
Storage Temperature	2-8°C[1]
Synonyms	tert-Butyl 2-methoxypyrrolidine-1-carboxylate, 2-Methoxypyrrolidine, N-BOC protected, 1-(tert-Butoxycarbonyl)-2-methoxypyrrolidine, 1-Boc-2-methoxy-pyrrolidine[1]

Synthesis and Experimental Protocols

A notable method for the synthesis of N-Boc-2-methoxypyrrolidine is through the electrochemical α -methoxylation of N-Boc-pyrrolidine, commonly known as the Shono oxidation. This method offers a direct route to introduce a methoxy group at the alpha position to the nitrogen atom.

Detailed Experimental Protocol: Electrochemical α -Methoxylation

This protocol is based on the principles of the Shono oxidation for the synthesis of N-Boc-2-methoxypyrrolidine.

Materials:

- N-Boc-pyrrolidine (substrate)
- Methanol (solvent and nucleophile)

- Tetraethylammonium p-toluenesulfonate (electrolyte)
- 1,3,5-Trimethylbenzene (internal standard for NMR analysis)
- Deuterated chloroform (CDCl_3) for NMR analysis

Equipment:

- Undivided electrolysis cell (e.g., a 3-dram glass vial with a septum cap)
- Graphite rod (working electrode)
- Stainless-steel (counter electrode)
- Constant current power supply
- Magnetic stir plate and stir bar
- Rotary evaporator
- NMR spectrometer

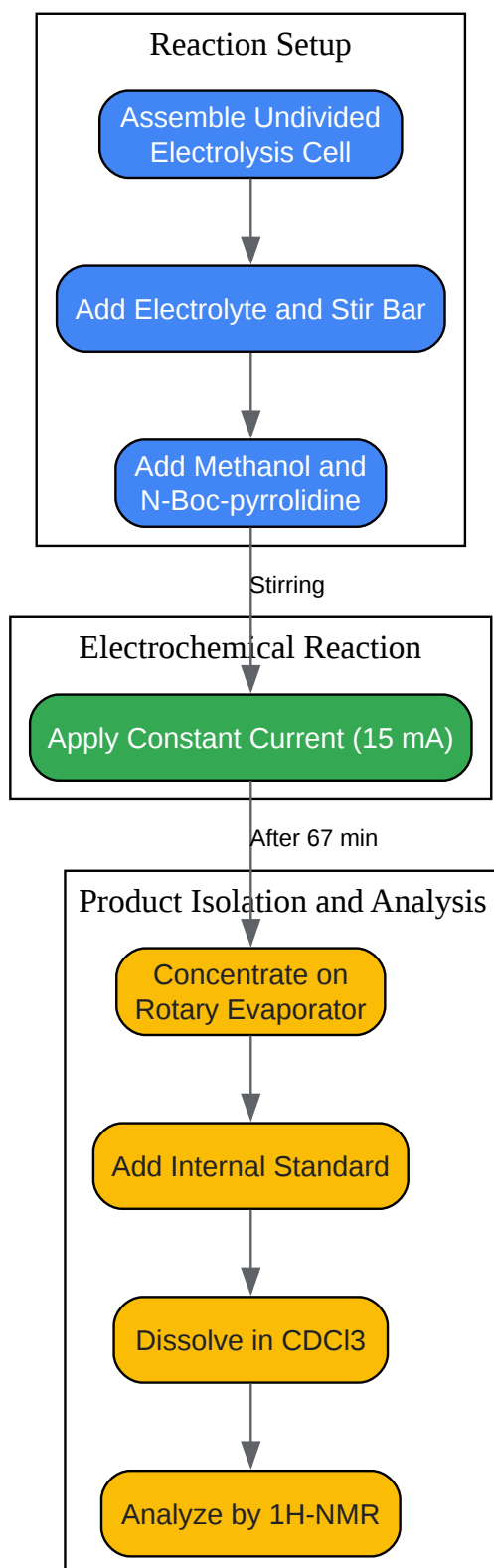
Procedure:

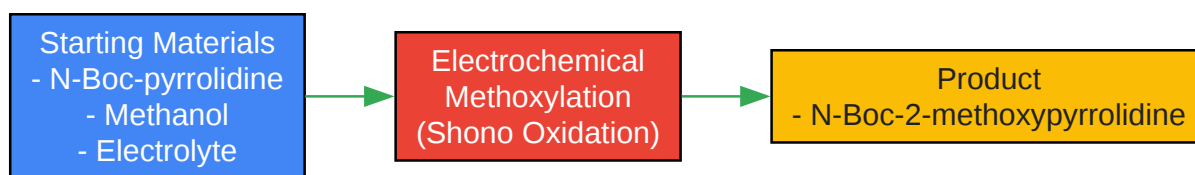
- **Cell Assembly:** An undivided electrolysis cell is assembled using a 3-dram glass vial fitted with a septum cap. A graphite rod is used as the working electrode and a stainless-steel rod serves as the counter electrode.
- **Reaction Setup:** To the electrolysis cell, add tetraethylammonium p-toluenesulfonate (electrolyte) and a Teflon-coated stir bar.
- **Addition of Reactants:** Add 5 mL of methanol, followed by 0.25 mmol of N-Boc-pyrrolidine to the cell.
- **Electrolysis:** Secure the cell on a stir plate and begin stirring to ensure rapid convection. Apply a constant current of 15 mA for approximately 67 minutes, which corresponds to 2.5 Faradays per mole of the substrate.

- **Work-up:** Upon completion of the electrolysis, transfer the solution to a round-bottom flask. Concentrate the mixture using a rotary evaporator to remove the methanol.
- **Analysis:** To the crude product, add a known amount of 1,3,5-trimethylbenzene as an internal standard. Dissolve the mixture in deuterated chloroform (CDCl_3) and analyze by ^1H -NMR spectroscopy to determine the yield and purity of the resulting N-Boc-2-methoxypyrrolidine.

Workflow and Process Visualization

To further elucidate the experimental process, the following diagrams illustrate the logical flow of the synthesis.





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References

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